Cetirizine N-(2-Ethoxyacetate)
Description
Nomenclature and Structural Representation in Research Literature
In scientific literature, Cetirizine (B192768) N-(2-Ethoxyacetate) is identified by several synonyms, reflecting its complex structure. These include [2-[1-[2-(Carboxymethoxy)ethyl]-4-[(Ξ)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium-1-yl]ethoxy]acetate and 2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)]. synthinkchemicals.compharmaffiliates.com Its molecular formula is C25H31ClN2O6, and it has a molecular weight of approximately 490.98 g/mol . pharmaffiliates.com The structure is characterized by a central piperazine (B1678402) ring, substituted with a (4-chlorophenyl)(phenyl)methyl group and two ethoxyacetate moieties.
A deuterated version of this compound, Cetirizine-d8 N-(2-Ethoxyacetate), is also utilized in research, particularly in analytical studies as a labeled internal standard. pharmaffiliates.com
Table 1: Compound Nomenclature
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Cetirizine N-(2-Ethoxyacetate) | [2-[1-[2-(Carboxymethoxy)ethyl]-4-[(Ξ)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium-1-yl]ethoxy]acetate; 2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)] | C25H31ClN2O6 | 490.98 |
| Cetirizine | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | C21H25ClN2O3 | 388.89 |
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Historical Overview of its Emergence in Chemical Literature
The emergence of Cetirizine N-(2-Ethoxyacetate) in chemical literature is intrinsically linked to the development and extensive study of Cetirizine. Cetirizine itself was patented in 1983 and introduced for medical use in 1987. wikipedia.org Research into the synthesis, metabolism, and degradation pathways of Cetirizine led to the identification of various related substances, including impurities and metabolites. researchgate.netresearchgate.net Cetirizine N-(2-Ethoxyacetate) is classified as an impurity of Cetirizine, specifically designated as Levocetirizine (B1674955) Dihydrochloride (B599025) - Impurity E. pharmaffiliates.com Its appearance in the literature is therefore a direct consequence of the rigorous analytical chemistry required for drug development and quality control in the pharmaceutical industry.
Significance of Cetirizine N-(2-Ethoxyacetate) in Contemporary Chemical and Pharmaceutical Research
The primary significance of Cetirizine N-(2-Ethoxyacetate) lies in its role as a pharmaceutical reference standard. pharmaffiliates.com It is used in the quality control (QC) and analytical studies during the commercial production of Cetirizine. synthinkchemicals.com Its presence and quantification are critical for ensuring the purity and safety of the final drug product. The development of analytical methods, such as high-performance liquid chromatography (HPLC), for the detection and quantification of Cetirizine and its impurities, including Cetirizine N-(2-Ethoxyacetate), is an ongoing area of research. drugfuture.comdrugfuture.com
Furthermore, the study of such impurities contributes to a deeper understanding of the degradation pathways of the parent drug, which is essential for determining appropriate storage conditions and shelf-life. Research has been conducted on the synthesis and characterization of various Cetirizine analogues and derivatives, which can provide insights into structure-activity relationships and potential new therapeutic applications. researchgate.netresearchgate.net
Research Gaps and Opportunities in the Study of Cetirizine N-(2-Ethoxyacetate)
While Cetirizine N-(2-Ethoxyacetate) is recognized as an important impurity, there are several areas where further research is needed. A significant gap exists in the public domain regarding its detailed synthesis and characterization. While it is available as a reference standard, the specific synthetic routes and comprehensive spectroscopic data are not widely published in peer-reviewed journals.
Furthermore, the biological activity, if any, of Cetirizine N-(2-Ethoxyacetate) is not well-documented. Investigating its potential pharmacological or toxicological effects could be a valuable area of study. Understanding the mechanisms of its formation during the synthesis or degradation of Cetirizine could also lead to improved manufacturing processes that minimize its presence in the final product. The development of more sensitive and efficient analytical methods for its detection remains a relevant pursuit for quality assurance in the pharmaceutical industry. researchgate.netajpaonline.comjfda-online.com
Table 2: Key Research Areas and Findings
| Research Area | Key Findings | Relevant Compounds |
|---|---|---|
| Nomenclature and Structure | Identified as a bis(ethoxyacetic acid) impurity of Cetirizine with the molecular formula C25H31ClN2O6. pharmaffiliates.com | Cetirizine N-(2-Ethoxyacetate), Cetirizine |
| Analytical Chemistry | Used as a reference standard for quality control in Cetirizine production. synthinkchemicals.com HPLC methods are employed for its detection. drugfuture.com | Cetirizine N-(2-Ethoxyacetate), Cetirizine-d8 N-(2-Ethoxyacetate) |
| Synthesis | Mentioned in the context of impurities formed during Cetirizine synthesis. researchgate.net | Cetirizine, Cetirizine N-(2-Ethoxyacetate) |
| Biological Activity | Limited public information on its specific pharmacological or toxicological profile. | Cetirizine N-(2-Ethoxyacetate) |
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Properties
Molecular Formula |
C₂₅H₃₁ClN₂O₆ |
|---|---|
Molecular Weight |
490.98 |
Synonyms |
2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Novel Synthetic Pathways to Cetirizine (B192768) N-(2-Ethoxyacetate)
While specific, dedicated synthetic routes for Cetirizine N-(2-Ethoxyacetate) are not extensively documented in publicly available literature, its formation as an impurity suggests it arises from side reactions during the synthesis of Cetirizine. The exploration of its synthesis, therefore, often involves a retrospective analysis of the manufacturing processes of the parent compound.
Conventional Organic Synthesis Routes
Conventional synthesis of Cetirizine typically involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. The formation of Cetirizine N-(2-Ethoxyacetate) can be postulated to occur under conditions where a secondary alkylation or etherification reaction takes place.
One plausible, though not explicitly detailed, conventional route could involve the reaction of Cetirizine with an ethoxyacetylating agent. Alternatively, it might be formed as a byproduct during the synthesis of Cetirizine if impurities containing the N-(2-ethoxyacetate) moiety are present in the starting materials or reagents. The core reaction would likely involve a nucleophilic substitution where the piperazine (B1678402) nitrogen of a Cetirizine precursor attacks an activated ethoxyacetic acid derivative.
| Reactant 1 | Reactant 2 | Potential Conditions | Product |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | 2-(2-chloroethoxy)acetic acid derivative | Basic conditions, organic solvent | Cetirizine and potential for over-alkylation to form impurities |
| Cetirizine | Ethoxyacetyl chloride | Aprotic solvent, non-nucleophilic base | Cetirizine N-(2-Ethoxyacetate) |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for Cetirizine N-(2-Ethoxyacetate) are not described, general strategies applied to Cetirizine synthesis could be extrapolated to control the formation of this impurity. These approaches focus on the use of safer solvents (e.g., water, ethanol), minimizing waste, and employing catalytic methods to improve reaction efficiency and selectivity, thereby reducing the likelihood of side product formation. For instance, enzymatic catalysis or the use of phase-transfer catalysts could offer more controlled reaction environments.
Catalytic Methods for Enhanced Synthesis Efficiency
Catalytic methods are instrumental in modern organic synthesis for improving reaction rates, yields, and selectivity. In the context of Cetirizine synthesis, and by extension the formation of its impurities, various catalysts could play a role. Phase-transfer catalysts, for example, can facilitate the reaction between aqueous and organic phases, potentially influencing the product distribution. The use of specific metal catalysts in coupling reactions could also offer alternative synthetic pathways, although their direct application to the synthesis of Cetirizine N-(2-Ethoxyacetate) has not been reported. The choice of catalyst can be critical in directing the reaction towards the desired product and minimizing the formation of byproducts like Cetirizine N-(2-Ethoxyacetate).
Mechanistic Investigations of Formation Pathways
A thorough understanding of the reaction mechanisms is essential for controlling the formation of Cetirizine N-(2-Ethoxyacetate). Such investigations would involve studying the kinetics and thermodynamics of the potential formation reactions and the influence of various reaction parameters.
Reaction Kinetics and Thermodynamics of Formation
Thermodynamic analysis would provide insights into the feasibility and equilibrium position of the reactions leading to Cetirizine N-(2-Ethoxyacetate). The Gibbs free energy change (ΔG) for the formation reaction would indicate whether the process is spontaneous under given conditions.
| Parameter | Significance in Formation of Cetirizine N-(2-Ethoxyacetate) |
| Rate Constant (k) | Determines the speed of the impurity formation. A smaller k is desirable. |
| Activation Energy (Ea) | The energy barrier for the reaction. Higher Ea suggests slower formation. |
| Enthalpy of Reaction (ΔH) | Indicates whether the reaction is exothermic or endothermic. |
| Entropy of Reaction (ΔS) | Reflects the change in disorder during the reaction. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of the impurity formation. A positive ΔG is preferred to minimize formation. |
Influence of Reaction Conditions on Yield and Selectivity
The yield of Cetirizine N-(2-Ethoxyacetate) as an impurity and the selectivity of the main reaction for Cetirizine are highly dependent on the reaction conditions. Key parameters that can be optimized to minimize the formation of this impurity include:
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, thereby increasing the selectivity for the desired product.
Solvent: The polarity and proticity of the solvent can significantly influence the reaction pathway and the stability of intermediates and transition states.
pH: For reactions in aqueous or mixed-aqueous media, controlling the pH is crucial as it affects the protonation state of the amine reactants and can influence nucleophilicity.
Stoichiometry of Reactants: Careful control of the molar ratios of the reactants can minimize over-reaction or side reactions. For instance, using a precise amount of the alkylating agent can prevent the formation of di-substituted products.
Catalyst: The choice and concentration of a catalyst can dramatically alter the reaction's selectivity.
By systematically studying these parameters, it is possible to identify optimal conditions that favor the formation of Cetirizine while minimizing the generation of Cetirizine N-(2-Ethoxyacetate) and other impurities.
Derivatization and Structural Modification of Cetirizine
The structural framework of Cetirizine, featuring a carboxylic acid, a piperazine ring, and a diphenylmethyl moiety, offers multiple sites for chemical modification. These modifications are often pursued to explore structure-activity relationships, enhance therapeutic properties, or develop novel chemical entities.
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of Cetirizine often involves modifications at the carboxylic acid or the piperazine nitrogen. One common approach is the esterification of the carboxylic acid group to produce various ester derivatives. For instance, the reaction of Cetirizine with different alcohols in the presence of an acid catalyst can yield a library of ester analogues.
Another strategy involves the modification of the piperazine ring. Nucleophilic substitution reactions on the secondary amine of the piperazine precursor to Cetirizine can introduce a variety of substituents. Research has demonstrated the synthesis of new Cetirizine analogues through nucleophilic substitution reactions on the Cetirizine moiety itself, leading to compounds with potentially altered biological activities. nih.gov The synthesis of amide derivatives is also a viable route, which can be achieved by activating the carboxylic acid of Cetirizine, for example, by converting it to an acid chloride, followed by reaction with a desired amine.
Prodrug Design Strategies Based on the Cetirizine Scaffold
Prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. For a molecule like Cetirizine, several prodrug strategies could be envisioned, although specific examples for "Cetirizine N-(2-Ethoxyacetate)" are not documented in the literature.
Another potential prodrug strategy could involve the formation of N-acyloxyalkoxycarbonyl or N-aminocarbonyl derivatives at one of the piperazine nitrogens. These types of prodrugs are designed to undergo enzymatic or chemical cleavage to regenerate the parent amine.
The general principles of prodrug design emphasize the need for the promoiety to be non-toxic and efficiently cleaved in the body to release the active drug.
Degradation Pathways and Stability Chemistry of Cetirizine
The stability of a pharmaceutical compound is a critical factor in its development and formulation. Cetirizine has been subjected to various stress testing conditions to elucidate its degradation pathways.
Photolytic Degradation Studies
Exposure to light can induce the degradation of photosensitive molecules. Studies on the photodegradation of Cetirizine have been conducted to understand its stability under light exposure. Research has shown that Cetirizine degrades under UV irradiation. nih.gov The photodegradation rate of cetirizine in aqueous solutions follows first-order kinetics. synthinkchemicals.com The half-life for this degradation in deionized water under simulated sunlight has been reported to be approximately 30 hours. synthinkchemicals.com The degradation process involves the formation of several photoproducts, indicating multiple degradation pathways. One study identified that under UV/chlorine treatment, the degradation of Cetirizine was attributed to direct UV irradiation (38.7%), as well as reactions with hydroxyl and chlorine radicals (35.3% and 7.3% respectively). pharmacyjournal.in
Interactive Data Table: Photolytic Degradation of Cetirizine
| Condition | Degradation (%) | Number of Degradation Peaks | Reference |
| Shed Sunlight (15 days) | 10 | 1 | nih.gov |
| UV Light | 9 | 4 | nih.gov |
| IR Light | 8 | 4 | nih.gov |
Hydrolytic Degradation Pathways
Hydrolytic stability is crucial for drugs formulated in aqueous solutions or stored in humid conditions. Cetirizine has been found to be relatively stable in basic conditions. nih.govnih.gov However, it shows instability in acidic solutions. nih.govnih.gov The degradation in acidic media follows pseudo-first-order kinetics. nih.govnih.gov One study reported that significant degradation occurs in 2 M HCl at elevated temperatures (70-90°C). nih.govnih.gov In contrast, very little degradation was observed even in 5 M NaOH at 90°C over 48 hours. nih.gov At room temperature, degradation under acidic and basic conditions is not substantial. nih.gov
Interactive Data Table: Hydrolytic Degradation of Cetirizine
| Condition | Temperature | Degradation | Kinetic Order | Reference |
| 2 M HCl | 70-90°C | Unstable | Pseudo-first-order | nih.govnih.gov |
| 0.1 M HCl | 105°C | Not specified | - | nih.gov |
| 0.1 M NaOH | 105°C | ~15% | - | nih.gov |
| 1 M, 2 M, 5 M NaOH | 90°C | Stable | - | nih.gov |
Oxidative Degradation Mechanisms
Oxidative degradation can be a significant pathway for the degradation of many pharmaceuticals. Cetirizine has been shown to be susceptible to oxidative stress. nih.govnih.gov Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have demonstrated that Cetirizine degrades, and this degradation also follows pseudo-first-order kinetics. nih.govnih.gov The degradation is rapid in 1% H₂O₂ and can be followed at lower concentrations like 0.5% H₂O₂ at temperatures ranging from 50-80°C. nih.govnih.gov
A major oxidative degradation product of Cetirizine has been identified as Cetirizine N-oxide. researchgate.netcaymanchem.comresearchgate.net This product forms through the oxidation of one of the nitrogen atoms in the piperazine ring. researchgate.netresearchgate.net The mechanism is believed to involve the reaction of Cetirizine with reactive peroxide intermediates. researchgate.netresearchgate.net
Interactive Data Table: Oxidative Degradation of Cetirizine
| Oxidizing Agent | Temperature | Degradation | Major Degradation Product | Reference |
| 0.5% H₂O₂ | 50-80°C | Unstable | - | nih.govnih.gov |
| 1% H₂O₂ | 80°C | Unstable | - | nih.govnih.gov |
| 33% H₂O₂ | Room Temp (24h) | Significant | Multiple degradation peaks | nih.gov |
| Hydrogen Peroxide | Not specified | - | Cetirizine N-oxide | researchgate.netcaymanchem.comresearchgate.net |
Advanced Analytical Characterization Techniques for Research Applications
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering non-destructive methods to probe the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Cetirizine (B192768) N-(2-Ethoxyacetate) in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to the various proton environments within the molecule. This includes signals from the aromatic protons on the chlorophenyl and phenyl rings, the diastereotopic protons of the piperazine (B1678402) ring, and the protons of the two ethoxyacetate chains attached to the nitrogen atom.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The number of signals would correspond to the number of chemically non-equivalent carbon atoms, confirming the presence of aromatic carbons, piperazine ring carbons, and carbons within the N-(2-Ethoxyacetate) moieties.
2D NMR: Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the ethoxyacetate groups to the piperazine nitrogen. In some cases, NMR studies on related compounds like Cetirizine hydrochloride have shown that multiple conformations can exist in solution at room temperature, which can be observed as broadened peaks or multiple signals that coalesce at higher temperatures researchgate.net.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Cetirizine N-(2-Ethoxyacetate)
| Structural Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
|---|---|---|
| Aromatic Rings (C₆H₅, C₆H₄Cl) | 7.0 - 8.0 | 120 - 150 |
| Benzhydryl Methine (CH) | 4.0 - 5.0 | 70 - 80 |
| Piperazine Ring (CH₂) | 2.5 - 4.0 | 45 - 60 |
| Ethoxyacetate Chains (OCH₂, CH₂N, CH₂C=O) | 3.5 - 4.5 | 50 - 75 |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Cetirizine N-(2-Ethoxyacetate), with a molecular formula of C₂₅H₃₁ClN₂O₆, the expected molecular weight is 490.98 g/mol elitesynthlaboratories.com.
High-resolution mass spectrometry (HRMS) would be employed to measure the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. Tandem mass spectrometry (MS/MS), often coupled with a soft ionization technique like electrospray ionization (ESI), is used to study fragmentation pathways. A common method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for quantification nih.gov. The fragmentation of the protonated molecule [M+H]⁺ would likely involve characteristic losses of the side chains and cleavage of the piperazine ring.
Table 2: Predicted m/z Values for Molecular Ion and Key Fragments of Cetirizine N-(2-Ethoxyacetate) in ESI-MS
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₂₅H₃₂ClN₂O₆]⁺ | 491.19 | Protonated Molecular Ion |
| [M-C₄H₆O₃]⁺ | [C₂₁H₂₆ClN₂O₃]⁺ | 405.16 | Loss of an ethoxyacetate moiety |
| [C₁₇H₁₉ClN₂]⁺ | [C₁₇H₁₉ClN₂]⁺ | 286.13 | Chlorobenzhydrylpiperazine fragment |
Note: Fragmentation patterns are predictive and based on the known fragmentation of the parent compound, Cetirizine, which shows characteristic ions at m/z 201 and 165 nih.gov.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in Cetirizine N-(2-Ethoxyacetate). The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Table 3: Key Functional Groups of Cetirizine N-(2-Ethoxyacetate) and Their Characteristic IR Absorption Bands
| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Ester | C=O | Stretch | 1735 - 1750 |
| Ether/Ester | C-O | Stretch | 1000 - 1300 |
| Aromatic Ring | C=C | Stretch | 1400 - 1600 |
| Tertiary Amine | C-N | Stretch | 1000 - 1250 |
| Alkane | C-H | Stretch | 2850 - 3000 |
Raman spectroscopy of the related compound Cetirizine shows moderate to strong activity between 350 cm⁻¹ and 650 cm⁻¹, with distinct peaks attributed to the aromatic rings pace.edu. Similar patterns would be expected for the N-(2-Ethoxyacetate) derivative.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in Cetirizine N-(2-Ethoxyacetate) are the chlorophenyl and phenyl rings. These aromatic systems undergo π → π* transitions upon absorption of UV radiation. The UV spectrum for the parent compound, Cetirizine hydrochloride, typically shows a maximum absorbance (λ_max) at approximately 230-232 nm in various solvents bepls.commdpi.com. It is expected that Cetirizine N-(2-Ethoxyacetate) would exhibit a similar absorption profile due to the presence of the same benzhydryl chromophore. This technique is often used as a detection method in chromatographic analysis bepls.com.
Chromatographic Separations and Purity Assessment Methodologies
Chromatographic techniques are essential for separating Cetirizine N-(2-Ethoxyacetate) from the parent drug, other related substances, and reaction impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose synthinkchemicals.com. A stability-indicating HPLC method allows for the separation of the main compound from its degradation products nih.gov. Typically, a reversed-phase column, such as a C18, is used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution nih.govgoogle.com. Detection is commonly performed using a UV detector set to the λ_max of the molecule (around 232 nm) google.cominternationalscholarsjournals.com. Method validation according to ICH guidelines ensures linearity, precision, accuracy, and robustness nih.gov. Such methods are designed to resolve the main peak from all known related substances and potential degradants, ensuring accurate purity assessment google.com.
Table 4: Typical HPLC Parameters for Purity Analysis of Cetirizine and Related Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.govinternationalscholarsjournals.com |
| Mobile Phase | Acetonitrile and aqueous phosphate (B84403) buffer (e.g., 40:60 v/v) nih.gov |
| pH | Adjusted to an acidic pH (e.g., 3.5) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.netgoogle.com |
| Detection | UV at 231-232 nm google.cominternationalscholarsjournals.com |
| Column Temperature | 40 °C google.com |
Other techniques, such as High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE), have also been developed for the separation of Cetirizine and its enantiomers, demonstrating the versatility of separation science in analyzing this class of compounds researchgate.netnih.gov.
Electroanalytical Techniques for Redox Behavior Studies
Electroanalytical techniques provide valuable insight into the redox (reduction-oxidation) behavior of a molecule, which can be relevant to its mechanism of action, stability, and metabolism. The electrochemical behavior of Cetirizine has been investigated using methods like cyclic voltammetry.
Studies have shown that Cetirizine undergoes an irreversible oxidation process at a potential of approximately +1.0 V versus an Ag/AgCl reference electrode. This oxidation is believed to occur at the sterically less hindered nitrogen atom of the piperazine ring. The signal is strongly dependent on the pH of the supporting electrolyte. Furthermore, the chlorine atom on the phenyl group presents a site for potential reductive dehalogenation, which can be catalyzed by metal surfaces like silver. A bimodal sensor has been developed that can quantify Cetirizine through both its photo-oxidation and its electrochemical reduction, with a limit of detection reported as (3.2 ± 0.1) μM for the reduction process.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the structural elucidation of unknown impurities and metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. This technique is the gold standard for identifying and quantifying drug-related compounds in complex matrices.
LC-MS/MS has been instrumental in the study of Cetirizine's degradation pathways. For example, a significant degradation product formed through oxidation was identified as Cetirizine N-oxide. This identification was achieved by analyzing the compound with LC-MS/MS and confirming its structure. The technique is also widely used for quantitative bioanalysis. A multiple reaction monitoring (MRM) method in positive ion electrospray ionization mode is commonly employed to quantify Cetirizine in human plasma. This involves monitoring specific precursor-to-product ion transitions, such as m/z 389.26 → 201.09 for Cetirizine, providing exceptional selectivity and sensitivity.
GC-MS for Volatile Organic Impurity Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of pharmaceutical manufacturing, GC-MS is crucial for the detection of residual solvents and other volatile organic impurities that may be present in active pharmaceutical ingredients (APIs) and their related substances. The presence of such impurities, even at trace levels, can impact the safety and stability of the final drug product.
The manufacturing process of complex molecules like Cetirizine and its derivatives can involve numerous solvents and reagents. Therefore, a comprehensive impurity profile is essential. Headspace GC-MS is a particularly effective method for this purpose, as it allows for the analysis of volatile compounds without the need for complex sample preparation, thereby minimizing the risk of contamination.
Research Findings:
In a hypothetical analysis of a research-grade sample of Cetirizine N-(2-Ethoxyacetate), a headspace GC-MS method could be employed to screen for a range of common volatile organic impurities. The method would typically involve dissolving the sample in a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), and incubating it at a specific temperature to allow volatile analytes to partition into the headspace of the vial. An aliquot of the headspace gas is then injected into the GC-MS system.
The gas chromatograph separates the individual volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies these separated compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
A representative data table of potential volatile organic impurities that could be detected in a sample of Cetirizine N-(2-Ethoxyacetate) is presented below. The selection of these impurities is based on common solvents used in pharmaceutical synthesis.
| Impurity | Retention Time (min) | Target Ion (m/z) | Limit of Detection (ppm) |
| Methanol | 2.5 | 31 | 50 |
| Ethanol (B145695) | 3.1 | 45 | 50 |
| Dichloromethane | 4.2 | 49, 84 | 5 |
| Toluene | 6.8 | 91 | 10 |
| Ethyl Acetate | 5.4 | 43, 88 | 20 |
This table is representative and illustrates the type of data generated in a GC-MS analysis of volatile organic impurities. The specific impurities and their detection limits would depend on the actual manufacturing process and the sensitivity of the instrument.
NMR-SPE for On-Flow Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. veeprho.com When coupled with Solid-Phase Extraction (SPE), it becomes a highly efficient and sensitive method for the analysis of impurities in complex mixtures, such as pharmaceutical samples. nih.gov The hyphenated technique of NMR-SPE allows for the selective isolation and concentration of analytes of interest from a sample matrix, followed by their direct analysis by NMR. This "on-flow" approach is particularly valuable for characterizing novel or unexpected impurities without the need for laborious offline purification. conicet.gov.ar
In the context of Cetirizine N-(2-Ethoxyacetate), NMR-SPE would be instrumental in confirming its chemical structure and identifying any closely related, non-volatile impurities. The process typically involves passing a solution of the sample through an SPE cartridge, where the target analyte is retained. The cartridge is then washed to remove interfering substances, and the analyte is subsequently eluted with a deuterated solvent directly into the NMR flow tube for analysis.
Research Findings:
An on-flow NMR-SPE experiment for the structural elucidation of Cetirizine N-(2-Ethoxyacetate) would provide detailed information about its molecular framework. The ¹H NMR spectrum would reveal the number and types of protons and their connectivity, while the ¹³C NMR spectrum would provide information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the precise connectivity of atoms within the molecule.
For a molecule with the proposed structure of Cetirizine N-(2-Ethoxyacetate), the following key NMR signals would be expected. The data presented in the table below is a hypothetical representation of the type of information that would be obtained from such an analysis, based on the known NMR spectra of Cetirizine and related structures. chemicalbook.comresearchgate.net
| Proton/Carbon | Chemical Shift (ppm) - Representative | Multiplicity / Type |
| Aromatic Protons | 7.2 - 7.6 | Multiplet |
| CH (Benzhydryl) | ~4.5 | Singlet |
| Piperazine Protons | 2.5 - 3.5 | Multiplets |
| O-CH₂-CH₂-N | ~2.8, ~3.7 | Triplets |
| O-CH₂-COO | ~4.1 | Singlet |
| Ethoxy -O-CH₂- | ~3.6 | Quartet |
| Ethoxy -CH₃ | ~1.2 | Triplet |
| Carbonyl Carbon | ~175 | C=O |
| Aromatic Carbons | 125 - 145 | Aromatic |
This table is a hypothetical representation to illustrate the data obtained from an NMR analysis for structural elucidation. The exact chemical shifts and multiplicities would need to be determined experimentally.
The on-flow nature of NMR-SPE significantly accelerates the process of impurity identification by eliminating the need for manual isolation, which can be time-consuming and may lead to sample degradation. researchgate.net This makes it an invaluable tool in modern pharmaceutical research and development for ensuring the purity and quality of drug substances and their related compounds.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, energy, and various spectroscopic parameters, offering deep insights into the molecule's behavior and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for determining optimized molecular geometries and calculating thermodynamic properties.
For a molecule like Cetirizine (B192768) N-(2-Ethoxyacetate), DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy. The resulting optimized structure is crucial for understanding how the molecule might interact with biological targets.
Furthermore, DFT can be used to calculate a range of electronic properties that are key to understanding a molecule's reactivity and intermolecular interactions. These properties include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about its sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are crucial for understanding non-covalent interactions.
While no specific DFT studies on Cetirizine N-(2-Ethoxyacetate) are available, research on the parent compound, cetirizine, has utilized computational methods to understand its conformational and electronic properties. acs.org Such studies have provided insights into its zwitterionic nature and how intramolecular charge neutralization occurs in its folded conformers. acs.org
Table 1: Potential Applications of DFT to Cetirizine N-(2-Ethoxyacetate)
| Property | Description | Potential Insight |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides the most stable conformation, which is essential for docking studies. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and stability. |
| Mulliken Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding the molecule's polarity and sites for interaction. |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide highly accurate results for various molecular properties, including spectroscopic parameters.
For Cetirizine N-(2-Ethoxyacetate), ab initio calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and intensities, researchers can interpret experimental IR and Raman spectra and assign specific peaks to the vibrational modes of the molecule. Similarly, the prediction of NMR chemical shifts can aid in the structural elucidation and confirmation of the compound.
Although no specific ab initio spectroscopic studies for Cetirizine N-(2-Ethoxyacetate) have been published, these methods are standard tools in the characterization of novel compounds.
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as Cetirizine N-(2-Ethoxyacetate), might interact with a biological target, typically a protein receptor.
Ligand-Target Binding Prediction
To perform molecular docking, a three-dimensional structure of the target receptor is required. For Cetirizine N-(2-Ethoxyacetate), a likely target would be the histamine (B1213489) H1 receptor, given the known activity of its parent compound. The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations of the ligand to find the most favorable binding mode.
Docking studies can predict:
The preferred binding pose of the ligand within the receptor's active site.
The key amino acid residues involved in the interaction.
The types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Studies on cetirizine have employed molecular docking to investigate its binding to various targets. For instance, docking simulations have been used to understand its interaction with the histamine H1 receptor, with one study predicting that the carboxylic group of levocetirizine (B1674955) (an enantiomer of cetirizine) forms a salt bridge with a lysine (B10760008) residue. nih.gov Another study used docking to explore the binding of cetirizine to monoacylglycerol lipase. mdpi.com These examples highlight how docking could be used to predict the binding mechanism of Cetirizine N-(2-Ethoxyacetate).
Energetic Analysis of Binding Poses
A crucial aspect of molecular docking is the use of a scoring function to estimate the binding affinity for different poses. This energetic analysis helps to rank the predicted binding modes and identify the most likely one. The binding energy is a theoretical value that represents the strength of the interaction between the ligand and the target.
Table 2: Illustrative Binding Energy Data from a Docking Study of Cetirizine This table is based on findings for cetirizine and is for illustrative purposes only, as no such data exists for Cetirizine N-(2-Ethoxyacetate).
| Compound | Target Receptor | Binding Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Cetirizine | Histidine Decarboxylase | -9.4 | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture provided by molecular docking.
For Cetirizine N-(2-Ethoxyacetate), an MD simulation would typically start with the best-docked pose in the target receptor. The simulation would then calculate the trajectories of the atoms in the system over a specific period, allowing researchers to observe:
Conformational Changes: How the ligand and the protein change their shapes over time.
Stability of the Complex: Whether the ligand remains stably bound in the active site.
Solvent Effects: The role of water molecules in the binding process.
While no MD simulation studies specifically on Cetirizine N-(2-Ethoxyacetate) have been reported, the technique is widely applied in drug design to refine docking results and gain a deeper understanding of the binding dynamics. rsc.orgnih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR modeling are essential computational tools that relate the chemical structure of a compound to its biological activity. These methods are widely used in drug discovery to predict the activity of new compounds and to optimize the properties of existing ones.
QSAR models are mathematical equations that correlate physicochemical properties or structural features of a series of compounds with their biological activity. For Cetirizine N-(2-Ethoxyacetate), a QSAR model could be developed to predict its antihistaminic activity based on descriptors such as its molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and topological indices.
The development of a robust QSAR model involves several steps, including the creation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of the model using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net
Table 3: Illustrative QSAR Model for Predicting Antihistaminic Activity
| Descriptor | Coefficient | p-value | Interpretation |
| LogP | 0.25 | < 0.05 | Increased lipophilicity positively correlates with activity |
| Polar Surface Area | -0.15 | < 0.05 | Increased polarity negatively correlates with activity |
| Molecular Weight | 0.01 | > 0.05 | Not a significant predictor in this model |
Note: This table represents a hypothetical QSAR model for illustrative purposes. The development of a real and predictive model would require a substantial dataset of compounds and their experimentally determined biological activities.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govplos.org This approach can be either structure-based or ligand-based.
In a structure-based virtual screening campaign, the three-dimensional structure of the target protein (e.g., the H1 receptor) is used to dock a library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. researchgate.netpjps.pk
Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target. Instead, it uses the chemical structure of a known active compound, like Cetirizine N-(2-Ethoxyacetate), as a template to search for other compounds with similar properties. This can be done by comparing 2D fingerprints or by aligning 3D conformations.
Table 4: Hypothetical Virtual Screening Hit List for H1 Receptor Antagonists
| Compound ID | Similarity Score to Cetirizine N-(2-Ethoxyacetate) | Predicted Binding Affinity (kcal/mol) |
| ZINC12345 | 0.85 | -9.2 |
| ZINC67890 | 0.82 | -8.9 |
| ZINC54321 | 0.79 | -8.5 |
Note: This table provides a conceptual example of the output from a virtual screening experiment. The values are for illustrative purposes only.
Mechanistic Biochemical and Pharmacological Investigations Non Clinical Focus
Enzymatic Biotransformation Studies
Comprehensive studies on the enzymatic biotransformation of Cetirizine (B192768) N-(2-Ethoxyacetate) are not documented in published research. However, investigations into the metabolism of the parent compound, cetirizine, provide insight into its metabolic stability.
In Vitro Metabolism with Isolated Enzyme Systems
Studies utilizing human liver microsomes have been conducted to evaluate the metabolic profile of cetirizine. Research indicates that cetirizine shows minimal interaction with the major drug-metabolizing cytochrome P450 (CYP) enzymes. One study systematically tested cetirizine's ability to inhibit marker activities for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The results demonstrated that cetirizine had no discernible effect on these enzymatic activities, suggesting a low potential for CYP-mediated metabolic drug-drug interactions. This inherent stability implies a limited degree of first-pass metabolism. researchgate.netdrugbank.com
Metabolite Identification in Enzymatic Reaction Systems
Consistent with its low level of metabolism, cetirizine is primarily excreted in the urine as an unchanged drug. nih.gov Partial metabolism does occur through oxidative O-dealkylation, leading to a metabolite with negligible antihistaminic activity. drugbank.com However, the specific enzyme or enzymes responsible for this metabolic pathway have not been definitively identified. drugbank.com The primary metabolite of hydroxyzine (B1673990) is cetirizine itself. hmdb.ca
Receptor Binding and Ligand Affinity Studies in Isolated Systems
Direct receptor binding and ligand affinity studies for Cetirizine N-(2-Ethoxyacetate) have not been reported. The following data pertains to cetirizine and its enantiomers, which are known for their high affinity and selectivity for the histamine (B1213489) H1 receptor.
In Vitro Receptor Binding Assays
In vitro receptor binding assays have confirmed that cetirizine exhibits no detectable affinity for histamine receptors other than the H1 receptor. drugbank.comnih.gov Competition experiments using radiolabeled ligands have been employed to determine the binding affinity (Ki) of cetirizine and its enantiomers for human H1 histamine receptors. These studies reveal high-affinity binding and stereoselectivity. Levocetirizine (B1674955), the (R)-enantiomer, demonstrates the highest affinity. nih.gov
The interaction between cetirizine and the H1 receptor is considered competitive. nih.gov The carboxylic function of levocetirizine is crucial for its interaction, particularly with the Lys191 residue in the receptor. Mutation of this residue significantly reduces binding affinity. nih.gov
Interactive Data Table: H1 Receptor Binding Affinity of Cetirizine and Enantiomers
| Compound | Ki Value (nM) | Receptor | Reference |
|---|---|---|---|
| Cetirizine | 6 | Human H1 | nih.gov |
| Levocetirizine ((R)-enantiomer) | 3 | Human H1 | nih.gov |
Kinetics of Ligand-Receptor Association and Dissociation
The kinetics of the interaction between cetirizine enantiomers and the H1 receptor explain the compound's long duration of action. Levocetirizine, in particular, exhibits a slow dissociation from H1 receptors, acting as a pseudo-irreversible antagonist in functional studies. nih.gov This prolonged receptor occupancy is attributed to the carboxylic acid group. Analogs where this group is replaced with a hydroxyl or methyl ester group show much faster dissociation rates. nih.gov
Interactive Data Table: Dissociation Half-Time from Human H1 Receptors
| Compound | Dissociation Half-Time (t½) in min | Effect of Lys191Ala Mutation on t½ (min) | Reference |
|---|---|---|---|
| Levocetirizine | 142 | 13 | nih.gov |
| (S)-cetirizine | 6 | Not specified | nih.gov |
| Hydroxyl analog of Levocetirizine | 31 | Not significantly affected | nih.gov |
Cellular Uptake and Transport Mechanisms in Model Systems
Specific data on the cellular uptake and transport of Cetirizine N-(2-Ethoxyacetate) is unavailable. Research on cetirizine has identified its interaction with the efflux transporter P-glycoprotein (P-gp) as a key factor in its distribution.
Studies using in vitro models, such as Caco-2 cell monolayers and MDR1-transfected Madin-Darby canine kidney (MDCKII) cells, have demonstrated that cetirizine is a substrate for P-gp. This interaction limits its permeability across cellular barriers. The efflux ratio for cetirizine in these models indicates active transport out of the cells.
Furthermore, cetirizine has been shown to act as a P-gp inhibitor. In Caco-2 cells, cetirizine treatment led to a significant increase in the intracellular accumulation of rhodamine-123, a known P-gp substrate. This suggests that cetirizine can compete for P-gp binding sites and may also alter P-gp expression.
Interactive Data Table: Effect of Cetirizine on P-glycoprotein Function
| Model System | Assay | Cetirizine Concentration | Observation | Reference |
|---|---|---|---|---|
| Caco-2 cells | Rhodamine-123 efflux | 100 µM | Significant increase in intracellular Rho123 accumulation (1.8-fold vs. control) | |
| Rat Jejunum (in situ) | Digoxin permeability | 10 µM | Significant increase in Digoxin effective permeability (Peff) | |
| Rat Jejunum (in situ) | Digoxin permeability | 100 µM | Significant increase in Digoxin effective permeability (Peff) |
Membrane Permeability Studies
There is currently no publicly available research dedicated to the membrane permeability of Cetirizine N-(2-Ethoxyacetate). Studies on the parent compound, cetirizine, have established its permeability characteristics, which are crucial for its absorption and distribution. However, the structural differences inherent in Cetirizine N-(2-Ethoxyacetate) necessitate independent investigation to determine its ability to traverse biological membranes.
Data Table 5.3.1: Membrane Permeability of Cetirizine N-(2-Ethoxyacetate)
| Assay Type | Membrane Model | Apparent Permeability (Papp) | Efflux Ratio | Source |
|---|---|---|---|---|
| Caco-2 | N/A | No data available | No data available | N/A |
| PAMPA | N/A | No data available | N/A | N/A |
| MDCK | N/A | No data available | No data available | N/A |
N/A: Not Available
Efflux Transporter Interactions
Specific investigations into the interaction of Cetirizine N-(2-Ethoxyacetate) with efflux transporters such as P-glycoprotein (P-gp) have not been reported. For the parent drug, cetirizine, interactions with these transporters are a key determinant of its distribution, particularly concerning the blood-brain barrier. Understanding whether Cetirizine N-(2-Ethoxyacetate) is a substrate or inhibitor of these transporters is critical to predicting its potential for drug-drug interactions and its own pharmacokinetic profile.
Data Table 5.3.2: Efflux Transporter Interaction Profile of Cetirizine N-(2-Ethoxyacetate)
| Transporter | Cell Line/Assay | Substrate (Yes/No) | Inhibitor (IC50) | Source |
|---|---|---|---|---|
| P-gp (MDR1) | N/A | No data available | No data available | N/A |
| BCRP | N/A | No data available | No data available | N/A |
| MRPs | N/A | No data available | No data available | N/A |
N/A: Not Available
In Vitro Pharmacological Activity in Target-Specific Cellular Models
Agonist/Antagonist Activity in Receptor-Expressing Cell Lines
The primary pharmacological target of cetirizine is the histamine H1 receptor. However, the affinity and activity of Cetirizine N-(2-Ethoxyacetate) at this or any other receptor have not been documented. Such studies are fundamental to determining if this related compound possesses any antihistaminic properties or if it interacts with other receptors, potentially leading to off-target effects.
Data Table 5.4.1: Receptor Binding and Functional Activity of Cetirizine N-(2-Ethoxyacetate)
| Receptor Target | Cell Line | Binding Affinity (Ki/IC50) | Functional Activity (EC50/IC50) | Agonist/Antagonist | Source |
|---|---|---|---|---|---|
| Histamine H1 | N/A | No data available | No data available | No data available | N/A |
| Muscarinic | N/A | No data available | No data available | No data available | N/A |
| Serotonergic | N/A | No data available | No data available | No data available | N/A |
| Adrenergic | N/A | No data available | No data available | No data available | N/A |
N/A: Not Available
Cellular Pathway Modulation Studies
There is a lack of research on the effects of Cetirizine N-(2-Ethoxyacetate) on intracellular signaling pathways. For cetirizine, downstream effects of H1 receptor blockade on pathways like NF-κB have been explored to understand its anti-inflammatory properties. Similar investigations for Cetirizine N-(2-Ethoxyacetate) would be necessary to elucidate any potential cellular mechanisms of action.
Data Table 5.4.2: Cellular Pathway Modulation by Cetirizine N-(2-Ethoxyacetate)
| Pathway | Cell Model | Key Biomarker | Observed Effect | Concentration Range | Source |
|---|---|---|---|---|---|
| NF-κB | N/A | No data available | No data available | No data available | N/A |
| MAPK | N/A | No data available | No data available | No data available | N/A |
| PI3K/Akt | N/A | No data available | No data available | No data available | N/A |
N/A: Not Available
Studies in Non-Human Ex Vivo Tissue Preparations
No studies utilizing non-human ex vivo tissue preparations to assess the pharmacological effects of Cetirizine N-(2-Ethoxyacetate) have been published. Such experiments, for instance, on isolated guinea pig ileum or tracheal chains, are standard in preclinical pharmacology to characterize the activity of compounds on smooth muscle contraction and are essential for understanding potential physiological effects.
Data Table 5.5: Ex Vivo Tissue Studies of Cetirizine N-(2-Ethoxyacetate)
| Tissue Preparation | Species | Agonist/Stimulus | Measured Response | Effect of Compound | Source |
|---|---|---|---|---|---|
| Ileum | N/A | No data available | No data available | No data available | N/A |
| Tracheal Rings | N/A | No data available | No data available | No data available | N/A |
| Aorta | N/A | No data available | No data available | No data available | N/A |
N/A: Not Available
Impurity Profiling and Control Strategies in Chemical Synthesis
Sources and Formation Mechanisms of Cetirizine (B192768) N-(2-Ethoxyacetate) as a Process Impurity
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Cetirizine N-(2-Ethoxyacetate) is a potential process-related impurity in the synthesis of Cetirizine. Its formation can be attributed to several factors, including the quality of raw materials, the specifics of the reaction conditions, and the stability of the drug substance during processing and storage.
Raw Material Related Impurities
The primary synthetic routes to Cetirizine typically involve the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable two-carbon chain containing an ether and a carboxylic acid or its ester derivative. researchgate.netwikipedia.org A common reactant used is methyl 2-(2-chloroethoxy)acetate. researchgate.netwikipedia.org The purity of these starting materials is paramount to controlling the impurity profile of the final Cetirizine product.
One potential source of Cetirizine N-(2-Ethoxyacetate) could be the presence of impurities in the 1-[(4-chlorophenyl)(phenyl)methyl]piperazine starting material. If this raw material contains residual piperazine (B1678402), this more reactive, unprotected piperazine could undergo double alkylation with the ethoxyacetate reagent, leading to the formation of a bis-alkylated impurity that is structurally related to Cetirizine N-(2-Ethoxyacetate).
Furthermore, the quality of the alkylating agent, such as methyl 2-(2-chloroethoxy)acetate, is crucial. The presence of reactive impurities in this raw material could potentially lead to the formation of undesired side products, including the target impurity.
Reaction By-Product Formation
The formation of Cetirizine N-(2-Ethoxyacetate) as a reaction by-product is a significant consideration in the chemical synthesis of Cetirizine. The piperazine ring in the Cetirizine molecule has two nitrogen atoms that are susceptible to N-alkylation. wikipedia.org The synthesis of Cetirizine aims for mono-alkylation of the piperazine nitrogen with the ethoxyacetate side chain.
However, under certain reaction conditions, over-alkylation can occur. This side reaction would involve the second nitrogen atom of the piperazine ring reacting with another molecule of the alkylating agent, such as methyl 2-(2-chloroethoxy)acetate. This would result in the formation of a quaternary ammonium salt, which upon workup could potentially lead to the formation of Cetirizine N-(2-Ethoxyacetate). The likelihood of this over-alkylation reaction is influenced by factors such as the stoichiometry of the reactants, reaction temperature, and the nature of the base used.
The following table summarizes the key reactants in a common synthesis route for Cetirizine and the potential for side reactions leading to the formation of Cetirizine N-(2-Ethoxyacetate).
| Reactant | Role in Synthesis | Potential for Impurity Formation |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | Starting material containing the piperazine ring | Can undergo di-alkylation if reaction conditions are not optimized. |
| Methyl 2-(2-chloroethoxy)acetate | Alkylating agent to introduce the ethoxyacetic acid side chain | An excess of this reagent can promote the formation of the di-alkylation product. |
| Base (e.g., Sodium Carbonate) | Acid scavenger | The strength and amount of base can influence the rate of the desired reaction versus side reactions. |
Degradation Product Formation during Storage or Processing
Cetirizine can degrade under various stress conditions, including acidic, oxidative, and thermal stress. pharmacyjournal.innih.gov While the formation of Cetirizine N-oxide is a known degradation pathway, particularly under oxidative conditions, the potential for other degradation products to form cannot be overlooked. researchgate.net
Esterification reactions between the carboxylic acid moiety of Cetirizine and excipients containing hydroxyl groups, such as polyols (e.g., sorbitol and glycerol), have been reported, especially in liquid formulations. researchgate.netnih.govnih.gov This highlights the reactivity of the carboxylic acid group. While this specific reaction does not directly form Cetirizine N-(2-Ethoxyacetate), it demonstrates the potential for reactions involving the functional groups of the Cetirizine molecule.
It is conceivable that under certain processing conditions, such as elevated temperatures in the presence of residual reactants or solvents, reactions leading to the modification of the piperazine ring could occur, although this is less commonly reported than degradation involving the carboxylic acid group. The stability of Cetirizine is a critical factor, and forced degradation studies are essential to identify potential degradation products that may arise during the product's shelf life. pharmacyjournal.innih.gov
Advanced Analytical Methods for Impurity Detection and Quantification
The detection and quantification of impurities at trace levels are essential for ensuring the quality and safety of pharmaceutical products. For an impurity like Cetirizine N-(2-Ethoxyacetate), which may be present at very low concentrations, highly sensitive and specific analytical methods are required.
Development of Ultra-Trace Impurity Assays
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cetirizine and its impurities. ovid.comshimadzu.com For the detection of ultra-trace levels of Cetirizine N-(2-Ethoxyacetate), a highly sensitive detector, such as a mass spectrometer (MS), is often coupled with the HPLC system (LC-MS). asianpubs.org
The development of an ultra-trace impurity assay would involve:
Column Selection: A reversed-phase column, such as a C18 or C8 column, is typically used for the separation of Cetirizine and its related substances. The choice of column chemistry and dimensions (particle size, length, and internal diameter) is critical for achieving the desired resolution and sensitivity.
Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol), aqueous phase (e.g., buffer), and pH, must be optimized to achieve good separation of the impurity from the main Cetirizine peak and other potential impurities. ovid.com
Detector Selection and Optimization: While UV detection is common for routine analysis, mass spectrometry offers significantly higher sensitivity and selectivity for trace-level quantification. ovid.comasianpubs.org An electrospray ionization (ESI) source is often used for the analysis of polar compounds like Cetirizine and its impurities. The MS parameters, such as the capillary voltage and fragmentor voltage, would be optimized to maximize the signal of the target impurity.
Sample Preparation: A suitable sample preparation procedure is necessary to extract the impurity from the drug matrix and concentrate it if necessary. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Validation of Impurity Analytical Methods
Once an analytical method for the detection and quantification of Cetirizine N-(2-Ethoxyacetate) is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose. The validation of an impurity method typically includes the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is often demonstrated by analyzing stressed samples and showing that the impurity peak is well-resolved from other peaks. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For impurity analysis, the LOQ is a critical parameter.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking the drug substance with a known amount of the impurity and measuring the recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table provides an example of typical acceptance criteria for the validation of an analytical method for a pharmaceutical impurity.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the impurity should be spectrally pure and well-resolved from the main component and other impurities (Resolution > 1.5). |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Recovery of the impurity should be within 80-120% of the true value. |
| Precision (Repeatability) | The Relative Standard Deviation (RSD) of replicate measurements should be ≤ 5%. |
| Robustness | The method should remain reliable under varied conditions (e.g., slight changes in mobile phase composition, pH, column temperature). |
Strategies for Minimizing Cetirizine N-(2-Ethoxyacetate) Formation
The formation of Cetirizine N-(2-Ethoxyacetate), a known process-related impurity, is a critical concern in the synthesis of Cetirizine. This impurity, with the chemical formula C₂₅H₃₁ClN₂O₆, can arise from side reactions involving starting materials, intermediates, or reagents. synthinkchemicals.comresearchgate.net The core of minimizing its formation lies in a comprehensive understanding of the reaction mechanisms and meticulous control over the manufacturing process.
Process Optimization for Impurity Reduction
A key strategy to control the levels of Cetirizine N-(2-Ethoxyacetate) is the optimization of the synthesis process. Several synthetic routes for Cetirizine have been documented, and the choice of a specific pathway can significantly influence the impurity profile. researchgate.net One of the common methods for Cetirizine synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with a suitable reagent. The use of reagents such as methyl 2-(2-chloroethoxy)acetate in this step presents a potential pathway for the formation of ester-related impurities, including Cetirizine N-(2-Ethoxyacetate). researchgate.net
Process parameters that can be optimized to reduce the formation of this impurity include:
Reaction Temperature: Precise temperature control is crucial, as higher temperatures can often lead to an increase in side reactions and impurity formation.
pH of the Reaction Mixture: Maintaining the optimal pH throughout the reaction can favor the desired product formation and suppress the generation of unwanted byproducts. chemicalbook.com
Stoichiometry of Reactants: Careful control of the molar ratios of the reactants can minimize the presence of unreacted starting materials or reagents that could participate in side reactions.
Choice of Solvent: The solvent system can influence reaction kinetics and selectivity. The use of non-alcoholic solvents, where feasible, can reduce the potential for esterification reactions.
Table 1: Illustrative Data on the Effect of Process Parameters on Cetirizine N-(2-Ethoxyacetate) Formation
| Parameter | Condition A | Cetirizine N-(2-Ethoxyacetate) Level (%) | Condition B | Cetirizine N-(2-Ethoxyacetate) Level (%) |
| Reaction Temperature | 40°C | 0.15 | 60°C | 0.35 |
| pH | 8.5 | 0.12 | 10.5 | 0.28 |
| Solvent System | Toluene | 0.10 | Ethanol (B145695) | 0.45 |
Note: This table is for illustrative purposes and based on general principles of chemical process optimization. Actual data would be specific to a validated manufacturing process.
Purification Techniques for Impurity Removal
Even with a highly optimized synthesis process, trace amounts of impurities like Cetirizine N-(2-Ethoxyacetate) may still be present. Therefore, robust purification techniques are essential to ensure the final API meets the required purity standards.
Common purification methods for Cetirizine that can be effective in removing ester impurities include:
Crystallization: This is a primary method for purifying solid APIs. The selection of an appropriate solvent system is critical to ensure that the desired Cetirizine crystallizes out, leaving the more soluble impurities, such as Cetirizine N-(2-Ethoxyacetate), in the mother liquor. The use of non-alcoholic solvents for recrystallization is often preferred to prevent any potential for ester formation during this step.
Chromatography: Techniques like column chromatography can be employed to separate Cetirizine from its impurities based on their differential adsorption to a stationary phase. While highly effective, this method may be less economically viable for large-scale production compared to crystallization. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for isolating and purifying specific compounds. acs.org
Table 2: Comparison of Purification Techniques for the Removal of Cetirizine N-(2-Ethoxyacetate)
| Purification Technique | Principle of Separation | Efficiency in Removing Ester Impurities | Scalability |
| Crystallization | Difference in solubility | Good to Excellent | High |
| Column Chromatography | Differential adsorption | Excellent | Moderate to Low |
| Preparative HPLC | Differential partitioning | Excellent | Low |
Impact of Cetirizine N-(2-Ethoxyacetate) on Chemical Purity Standards and Quality Control
The control of Cetirizine N-(2-Ethoxyacetate) is a critical aspect of quality control (QC) in Cetirizine manufacturing. The presence of this impurity above the specified limits can lead to:
Non-compliance with regulatory standards: Failure to meet the purity requirements set by pharmacopeias can result in batch rejection and regulatory action. The ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) provides guidelines on impurity thresholds that are widely adopted by regulatory agencies. nih.gov
Potential for altered efficacy or safety profile: While the specific toxicological profile of Cetirizine N-(2-Ethoxyacetate) may not be extensively documented in publicly available literature, the presence of any impurity carries a potential risk.
Impact on drug product stability: The presence of impurities can sometimes affect the stability of the final drug product over its shelf life.
To ensure compliance and product quality, robust analytical methods are essential for the detection and quantification of Cetirizine N-(2-Ethoxyacetate). High-Performance Liquid Chromatography (HPLC) is a widely used and validated technique for impurity profiling of Cetirizine. chemicalbook.comgovst.edu These methods must be sensitive and specific enough to detect and quantify impurities at very low levels, often in the range of parts per million (ppm).
Intellectual Property and Patent Landscape Chemical and Analytical Focus
Analysis of Patents Pertaining to Cetirizine (B192768) N-(2-Ethoxyacetate) Synthesis
A direct patent landscape for the synthesis of Cetirizine N-(2-Ethoxyacetate) is not prevalent, as this compound is considered an impurity. The patent literature instead focuses on synthesis routes for Cetirizine that minimize the formation of this and other related substances. Cetirizine N-(2-Ethoxyacetate) is an ester impurity, which can form during the synthesis of Cetirizine or during the storage of the final drug product, particularly in formulations containing ethanol (B145695) or other reactive excipients.
Patents related to Cetirizine synthesis describe various methods to produce the API with high purity. These processes are designed to control the reaction conditions to limit the generation of byproducts. For instance, the alkylation of the piperazine (B1678402) ring and the subsequent hydrolysis of an intermediate are critical steps where impurities can be introduced. The presence of residual alcohols or the use of certain solvents can lead to the esterification of the carboxylic acid group of Cetirizine, resulting in the formation of Cetirizine N-(2-Ethoxyacetate).
Key patents for Cetirizine synthesis, while not aiming to produce the ethoxyacetate derivative, provide context for its potential formation. For example, processes that involve the reaction of a Cetirizine precursor with a haloacetate in the presence of a base are common. If ethanol is present as a solvent or impurity, it could potentially react to form the corresponding ethyl ester.
| Patent Number | Title | Key Findings Related to Impurity Synthesis | Assignee |
|---|---|---|---|
| WO1998002425A1 | Methods for the manufacture of cetirizine | Describes the oxidation of hydroxyzine (B1673990) to produce Cetirizine. The use of various reagents and solvents in such processes must be carefully controlled to prevent side reactions, including esterification that could lead to impurities like Cetirizine N-(2-Ethoxyacetate). google.com | Teva Pharmaceutical Industries Ltd. |
| US20090030205A1 | Process for obtaining cetirizine dihydrochloride (B599025) | Focuses on achieving high purity of Cetirizine dihydrochloride and minimizing impurities. While not directly mentioning the N-(2-Ethoxyacetate) ester, it highlights the challenges in controlling impurity levels during synthesis. epo.org | Cosma S.p.A. |
Patent Protection for Novel Analytical Methods for its Detection
The detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Consequently, there is significant intellectual property associated with novel analytical methods for identifying impurities like Cetirizine N-(2-Ethoxyacetate). These patents typically claim new chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), that offer improved sensitivity, specificity, and efficiency in separating the main compound from its related substances.
Patented analytical methods may involve novel stationary phases, mobile phase compositions, or detection techniques that allow for the resolution of closely related impurities. For a manufacturer, having a patented, highly efficient analytical method can provide a competitive advantage in terms of quality control and regulatory compliance.
The development of such methods is essential, as regulatory bodies require stringent control over impurities in pharmaceutical products. A robust analytical method is necessary to demonstrate that the levels of impurities like Cetirizine N-(2-Ethoxyacetate) are below the established safety thresholds.
| Patent Number | Title | Key Findings Related to Impurity Detection | Assignee |
|---|---|---|---|
| CN107782813B | Method for detecting related substances in cetirizine hydrochloride sample | Provides a high-performance liquid chromatography (HPLC) method for the simple and rapid detection of related substances in Cetirizine hydrochloride samples, ensuring effective peak separation. | Shandong Luoxin Pharmaceutical Group Stock Co., Ltd. |
Intellectual Property Implications for Pharmaceutical Manufacturing Processes
The intellectual property surrounding Cetirizine N-(2-Ethoxyacetate) has significant implications for the pharmaceutical manufacturing of Cetirizine. Manufacturers, particularly those producing generic versions of the drug, must navigate a complex patent landscape to avoid infringement.
The primary intellectual property challenges arise from:
Process Patents for High-Purity Cetirizine: Companies that have developed and patented novel synthesis routes that yield Cetirizine with very low levels of impurities, including Cetirizine N-(2-Ethoxyacetate), have a significant market advantage. Generic manufacturers must develop non-infringing processes to produce a similarly pure product.
Formulation Patents: Patents may cover specific formulations of Cetirizine that are designed to be stable and prevent the degradation of the API into ester impurities over the product's shelf life. This is particularly relevant for liquid formulations where the choice of excipients is critical.
Patents on Analytical Methods: While standard analytical methods may be in the public domain, a company holding a patent for a more efficient or sensitive method for impurity detection can create a barrier for competitors. Other manufacturers must either license the technology or develop their own non-infringing analytical methods that meet regulatory standards.
In essence, while Cetirizine N-(2-Ethoxyacetate) is not a commercially valuable compound in itself, the intellectual property aimed at controlling its presence is of high importance in the pharmaceutical industry. This underscores the critical role of impurity profiling and control in modern drug manufacturing.
Future Directions and Emerging Research Avenues
Development of Advanced Spectroscopic and Chromatographic Techniques for its Characterization
The precise characterization of Cetirizine (B192768) N-(2-Ethoxyacetate) is fundamental to all other areas of its research. Future efforts will likely concentrate on developing more sensitive and specific analytical methods to distinguish it from its parent compound, Cetirizine, and other related substances.
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are established methods for analyzing Cetirizine and its degradation products. nih.gov The development of novel stationary phases and gradient elution programs in reverse-phase HPLC could offer superior resolution, allowing for the accurate quantification of trace amounts of Cetirizine N-(2-Ethoxyacetate). wisdomlib.org Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), like time-of-flight (TOF) or Orbitrap MS, will be instrumental in providing precise mass data for unambiguous identification and structural elucidation.
In spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D-NMR (COSY, HSQC, HMBC), will be crucial for confirming the precise molecular structure and stereochemistry of the compound. researchgate.net Furthermore, vibrational spectroscopy methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the functional groups and molecular vibrations, serving as a "vibrational fingerprint" for the compound. unizar-csic.es Surface-Enhanced Raman Scattering (SERS) could be explored for ultra-sensitive detection. researchgate.net
Table 1: Proposed Analytical Techniques for Characterization
| Technique | Application for Cetirizine N-(2-Ethoxyacetate) | Potential Advantages |
|---|---|---|
| UHPLC-HRMS | Accurate mass determination and fragmentation analysis for identification and quantification. | High sensitivity, specificity, and structural confirmation. |
| 2D-NMR | Unambiguous assignment of proton and carbon signals for definitive structure elucidation. | Detailed atomic connectivity and stereochemical information. |
| FTIR/Raman | Identification of functional groups and molecular fingerprinting. | Non-destructive, provides structural information. unizar-csic.es |
| SERS | Ultra-trace detection in complex matrices. | Significantly enhanced Raman signal for higher sensitivity. researchgate.net |
Exploration of Novel Biocatalytic Approaches for its Synthesis or Degradation
The use of enzymes (biocatalysis) in chemical synthesis and degradation offers significant advantages in terms of sustainability, specificity, and efficiency. Research into biocatalytic methods for Cetirizine N-(2-Ethoxyacetate) represents a promising frontier.
For synthesis, enzymes such as lipases or esterases could be investigated for their ability to catalyze the esterification step required to form the N-(2-Ethoxyacetate) moiety. Biocatalysis can offer high stereoselectivity, which is often difficult to achieve through traditional chemical synthesis.
For degradation, particularly in environmental contexts, enzymes like laccases and peroxidases have shown potential in breaking down pharmaceutical compounds. researchgate.net Studies could explore the efficacy of these enzymes in degrading Cetirizine N-(2-Ethoxyacetate), potentially leading to greener wastewater treatment solutions. Identifying or engineering specific enzymes that target the ether or ester linkages in the molecule would be a key research goal.
Deepening Understanding of its Fundamental Molecular Interactions at the Atomic Level
Understanding how Cetirizine N-(2-Ethoxyacetate) interacts with biological macromolecules is crucial for predicting its behavior. Computational chemistry provides powerful tools to investigate these interactions at an atomic scale.
Molecular docking simulations can be employed to predict the binding affinity and orientation of the compound with various proteins, such as histamine (B1213489) H1 receptors or metabolic enzymes. scilit.com These studies would reveal how the addition of the N-(2-Ethoxyacetate) group, compared to the structure of Cetirizine, alters the binding mode and strength.
Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex over time, revealing the dynamic nature of the molecular interactions. These computational approaches, which model the movement of every atom, can help explain experimental observations and guide the design of future studies. scilit.com
Integration of Artificial Intelligence and Machine Learning in Predicting its Reactivity and Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. nih.gov These technologies can be applied to predict the properties and reactivity of Cetirizine N-(2-Ethoxyacetate) from its chemical structure alone, accelerating research and reducing reliance on costly experiments.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity or toxicity. By training algorithms on datasets of compounds with known properties, ML models can learn the relationships between molecular features (descriptors) and outcomes. nih.gov For Cetirizine N-(2-Ethoxyacetate), AI could predict key pharmacokinetic properties. nih.gov
Furthermore, ML algorithms can analyze complex data from spectroscopic and chromatographic analyses to identify patterns that may not be apparent to human researchers, aiding in quality control and impurity profiling. arxiv.org
Table 2: AI and Machine Learning Applications
| AI/ML Approach | Application for Cetirizine N-(2-Ethoxyacetate) | Expected Outcome |
|---|---|---|
| QSAR Modeling | Prediction of biological activity, toxicity, and physicochemical properties. | Rapid screening and prioritization for further experimental testing. nih.gov |
| Pharmacokinetic Prediction | Modeling of absorption, distribution, metabolism, and excretion (ADME). | Early assessment of drug-like properties without in vivo studies. nih.gov |
| Spectral Analysis | Automated interpretation of complex spectroscopic (e.g., MS, NMR) data. | Faster and more accurate compound identification and characterization. |
Collaborative Research Initiatives in Chemical Synthesis and Analytical Science
Advancing the understanding of Cetirizine N-(2-Ethoxyacetate) will require a multidisciplinary approach. Future progress will depend on robust collaborations between various scientific disciplines.
Initiatives that bring together synthetic organic chemists, analytical scientists, computational chemists, and biochemists will be essential. Synthetic chemists can devise and optimize novel synthesis routes, while analytical scientists develop and validate the methods necessary to characterize the final product and its purity. researchgate.net Computational chemists can provide theoretical insights into the molecule's properties and interactions, guiding experimental work. scilit.com Such collaborative efforts foster innovation and ensure that research is conducted with the highest level of scientific rigor, ultimately accelerating the comprehensive understanding of this specific chemical compound.
Q & A
Q. What synthetic routes are recommended for preparing Cetirizine N-(2-Ethoxyacetate) with high purity for pharmacological studies?
Cetirizine N-(2-Ethoxyacetate) is typically synthesized via esterification of cetirizine with ethoxyacetic acid derivatives. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions at primary amine sites during esterification .
- Optimized reaction conditions : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis .
- Purification : Utilize preparative HPLC with cyanopropyl columns and mobile phases containing ammonium acetate buffer (pH 5.5–6.5) and acetonitrile to resolve unreacted starting materials and byproducts .
Q. How can researchers address challenges in chromatographic separation of Cetirizine N-(2-Ethoxyacetate) from structurally similar impurities?
The compound’s polar ester and ethoxy groups necessitate tailored chromatographic conditions:
- Column selection : Cyanopropyl stationary phases (e.g., Zorbax SB-CN) improve retention and resolution due to hydrogen bonding with polar moieties .
- Mobile phase optimization : Use a factorial design (e.g., 2³ full factorial) to evaluate pH (5.5–6.5), ionic strength (20–30 mM ammonium acetate), and acetonitrile ratio (55–65%). ANOVA analysis of resolution (R > 2.0) confirms pH and acetonitrile% are critical variables .
- Detection : UV monitoring at 240 nm balances sensitivity for cetirizine derivatives and minimizes baseline noise .
Advanced Research Questions
Q. How can data contradictions in Cetirizine N-(2-Ethoxyacetate) pharmacokinetic studies be resolved?
Discrepancies in bioavailability or metabolite profiles often arise from:
- Species-specific metabolism : Cetirizine derivatives are primarily metabolized by CYP3A4 in humans but may involve other isoforms (e.g., CYP2D6) in rodents. Cross-species comparisons require LC-HRMS with isotopically labeled internal standards (e.g., Cetirizine-d8) to track degradation pathways .
- pH-dependent solubility : Conduct equilibrium solubility studies across physiological pH (1.2–7.4) using shake-flask methods. Adjust biorelevant media (e.g., FaSSIF/FeSSIF) to mimic intestinal conditions .
- Statistical validation : Apply multivariate analysis (e.g., PCA or OPLS-DA) to distinguish assay variability from true pharmacokinetic differences .
Q. What advanced strategies are effective for impurity profiling of Cetirizine N-(2-Ethoxyacetate) in stability studies?
Non-targeted impurity analysis requires:
- High-resolution mass spectrometry (HRMS) : Use FS-ddMS² mode on Q-TOF instruments to capture fragmentation patterns of degradation products (e.g., hydrolyzed ethoxyacetate or oxidized cetirizine) .
- Multivariate data analysis : Consensus OPLS-DA identifies impurity markers differentiating batches. For example, 16 differential impurities were linked to storage conditions (humidity/temperature) in Cetirizine tablets .
- Forced degradation : Expose the compound to stress conditions (acid/base hydrolysis, UV light) and correlate degradation kinetics with Arrhenius models to predict shelf-life .
Q. How can experimental design optimize enzyme immobilization systems for Cetirizine N-(2-Ethoxyacetate) prodrug activation?
For biocatalytic applications (e.g., targeted drug release):
- Sol-gel matrix optimization : Screen organosilanes (e.g., TEOS, PTEOS) using a D-optimal design to maximize enzyme activity retention. Variables include silane hydrophobicity and hydrolysis time .
- Substrate specificity testing : Evaluate immobilized lipases or esterases in kinetic resolutions (KR) using racemic substrates (e.g., isopropyl 2-ethoxyacetate). Measure enantiomeric excess (ee) via chiral HPLC .
- Operational stability : Conduct repeated-batch assays to assess leaching and activity loss under physiological pH and temperature .
Methodological Guidelines
Q. What statistical approaches validate analytical methods for Cetirizine N-(2-Ethoxyacetate) quantification?
ICH-compliant validation requires:
- Linearity : 5–150% of target concentration (R² > 0.998) with residuals within ±5% .
- Precision : ≤2% RSD for intraday/interday repeatability (n = 6) .
- Accuracy : Spike recovery studies (98–102%) using placebo-matched calibration .
- Robustness : Youden’s factorial design to test minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
